N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide
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Overview
Description
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide is an organic compound with the molecular formula C22H22N2O3S and a molecular weight of 394.48668 g/mol . This compound is known for its unique chemical structure, which includes an ethylanilino group, a sulfonyl group, and a methylbenzamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The final product is typically isolated through crystallization or other purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ethylanilino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide: Similar structure but with a methoxy group instead of a methyl group.
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-chlorobenzamide: Similar structure but with a chloro group instead of a methyl group.
Uniqueness
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-3-24(19-10-5-4-6-11-19)28(26,27)20-15-13-18(14-16-20)23-22(25)21-12-8-7-9-17(21)2/h4-16H,3H2,1-2H3,(H,23,25) |
InChI Key |
YCVGVZVOZAISES-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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